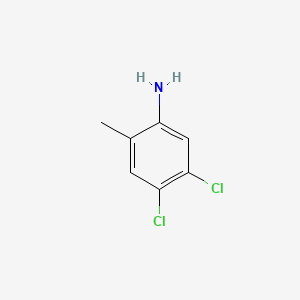

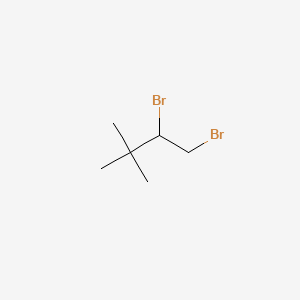

![molecular formula C7H7N3O B1595148 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol CAS No. 4926-19-6](/img/structure/B1595148.png)

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol

説明

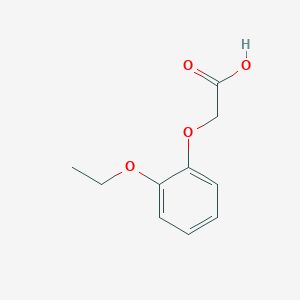

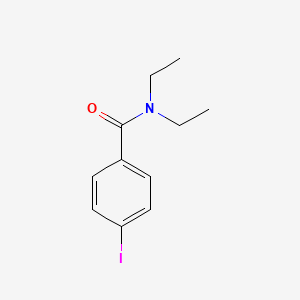

“6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol” is a chemical compound with the molecular formula C6H6N4O . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . The starting compound is usually subjected to various reactions with different reagents to yield the desired product .Molecular Structure Analysis

The molecular structure of “this compound” includes a [1,2,4]triazolo[4,3-a]pyridine ring . The exact structure can be determined using various spectroscopic techniques .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .科学的研究の応用

Pharmaceutical Development and Drug Discovery

One significant application of derivatives related to 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol is in the pharmaceutical development and drug discovery sector. For example, derivatives have been optimized for their pharmacokinetic properties leading to the identification of a clinical candidate, JNJ-54175446, for potential therapeutic applications. This compound, emerging from a series of P2X7 receptor antagonists, showcases potent and selective brain penetration capabilities. The optimization process involved improvements in metabolic stability and oral dosing efficacy, highlighting its potential in treating conditions requiring CNS targeting (Letavic et al., 2017).

Cancer Immunotherapy and Antifibrotic Agents

Another derivative, EW-7197, has shown high potency, selectivity, and oral bioavailability as a TGF-β type I receptor kinase inhibitor, making it a promising candidate for cancer immunotherapy and antifibrotic treatments. Its development underscores the chemical versatility and therapeutic potential of the this compound scaffold in addressing critical pathways in cancer and fibrotic diseases (Jin et al., 2014).

Synthesis and Chemical Properties

The synthetic versatility of this compound derivatives enables the creation of various compounds with potential biological activities. For instance, novel synthesis methods have been developed for nitrogen bridge-head triazolopyridines, pyridotriazines, and pyridotriazepines incorporating the 6-methylchromone moiety, showcasing the compound's adaptability in producing diverse molecular structures with potential pharmacological applications (Abdel-Megid et al., 2013).

Molecular Docking and In Vitro Screening

Derivatives have also been subjected to molecular docking and in vitro screening to ascertain their binding energies and potential biological activities. This research underscores the importance of computational methods in the early stages of drug development, facilitating the discovery of compounds with targeted biological effects (Flefel et al., 2018).

将来の方向性

The future directions for “6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol” could involve further exploration of its potential as an IDO1 inhibitor , as well as investigation of its other potential therapeutic applications. Further studies could also focus on optimizing its synthesis and improving its potency and selectivity .

作用機序

Target of Action

Similar compounds have been found to inhibit various kinases , and some have shown antibacterial activities . These targets play crucial roles in cellular signaling and bacterial growth, respectively.

Mode of Action

Similar compounds have been found to interact with their targets, leading to inhibition of kinase activity or antibacterial effects . These interactions result in changes in cellular signaling or bacterial growth.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cellular signaling and bacterial growth .

Pharmacokinetics

Similar compounds have shown increased inhibitory activity and oral bioavailability when certain modifications were made to their structure .

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines and antibacterial effects .

Action Environment

Similar compounds have been synthesized under microwave conditions, which could potentially influence their action .

特性

IUPAC Name |

6-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-2-3-6-8-9-7(11)10(6)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTBGHJRXGNCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291130 | |

| Record name | 6-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4926-19-6 | |

| Record name | 6-Methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73362 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4926-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。